1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO. It is a derivative of phenylpropanone, featuring an amino group at the 2-position and a chloromethyl group at the 5-position on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylpropanone derivative.
Chloromethylation: The phenylpropanone derivative undergoes chloromethylation to introduce the chloromethyl group at the 5-position. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.
Amination: The chloromethylated intermediate is then subjected to amination to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpropanone derivatives .
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-methylphenyl)propan-1-one: Similar structure but lacks the chloromethyl group.
1-(2-Amino-5-(bromomethyl)phenyl)propan-1-one: Similar structure but has a bromomethyl group instead of a chloromethyl group.
1-(2-Amino-5-(hydroxymethyl)phenyl)propan-1-one: Similar structure but has a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both an amino group and a chloromethyl group on the phenyl ring.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
YLOKJZLATUEDCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)CCl)N |
Origin of Product |
United States |
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